5-Methylideneoctahydro-1H-4,7-methanoindene
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Overview
Description
5-Methylideneoctahydro-1H-4,7-methanoindene is a complex organic compound with the molecular formula C10H16. It is a derivative of octahydro-1H-4,7-methanoindene, characterized by the presence of a methylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylideneoctahydro-1H-4,7-methanoindene typically involves the hydrogenation of 4,7-methanoindene derivatives. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions are crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methylideneoctahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like Pd/C to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressures and temperatures.
Substitution: Br2, Cl2, often in the presence of light or heat.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-Methylideneoctahydro-1H-4,7-methanoindene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Methylideneoctahydro-1H-4,7-methanoindene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Octahydro-1H-4,7-methanoindene: A parent compound with similar structural features but lacking the methylidene group.
Hexahydro-4,7-methanoindan: Another related compound with a similar bicyclic structure.
Tricyclo[5.2.1.0(2,6)]decane: A structurally related compound with a different ring system.
Uniqueness
This structural feature differentiates it from other similar compounds and contributes to its versatility in various scientific and industrial contexts .
Properties
IUPAC Name |
8-methylidenetricyclo[5.2.1.02,6]decane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-7-5-8-6-11(7)10-4-2-3-9(8)10/h8-11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOXOEPWMVTZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CC1C3C2CCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541423 |
Source
|
Record name | 5-Methylideneoctahydro-1H-4,7-methanoindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64937-28-6 |
Source
|
Record name | 5-Methylideneoctahydro-1H-4,7-methanoindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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